molecular formula C20H15N5O3 B187486 6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 76973-34-7

6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B187486
CAS No.: 76973-34-7
M. Wt: 373.4 g/mol
InChI Key: JQNRRYBMONLNDN-UHFFFAOYSA-N
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Description

“6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” is a chemical compound. It is a derivative of 4H-pyran, which is a class of compounds that have been synthesized as potential antihypertensive drugs . This compound has shown significant vasorelaxant action, which is not endothelium-dependent .


Synthesis Analysis

The compound has been synthesized as part of a series of 4H-pyran derivatives . The synthesis process involves a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate . This process is carried out under solvent-free conditions, which offers several advantages including a short reaction time, high yields, easy work-up, and environmentally safer and milder reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound is complex, as it includes several functional groups. The compound interacts on two possible sites of the L-type calcium channel and it had better affinity energy than nifedipine .


Chemical Reactions Analysis

The compound shows significant vasorelaxant action on isolated aorta rat rings pre-contracted with serotonin or noradrenaline . It also induced a significant relaxant effect when aortic rings were contracted with KCl (80 mM), indicating that the main mechanism of action is related to L-type calcium channel blockade .

Scientific Research Applications

  • Antimicrobial Agents : This compound serves as a precursor for the synthesis of various heterocycles, including pyrimidinone, oxazinone, and iminopyrimidine derivatives. These products have shown potent antimicrobial activities, making them potential candidates for treating bacterial infections (El-ziaty et al., 2018). Similarly, another study synthesized novel pyrazolopyrano[oxazines and pyrimidinones using this compound, which also exhibited potent antimicrobial properties (El-ziaty et al., 2016).

  • Antiviral Agents : It has been used as a precursor to create novel pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine derivatives, some of which were tested for antiviral activity against Herpes Simplex Virus type-1, showing potential in antiviral therapy (Shamroukh et al., 2007).

  • Corrosion Inhibition : In the field of materials science, this compound has been used to synthesize pyranopyrazole derivatives that act as corrosion inhibitors for mild steel in acidic solutions. This application is crucial for protecting industrial machinery and infrastructure (Yadav et al., 2016).

  • Photophysical Studies : The compound has been studied for its absorption and fluorescence behavior, with the determination of its ground and excited state dipole moments, which is significant for understanding its behavior in various solvents and potential applications in designing fluorescence sensors and devices (Kumari et al., 2016).

  • Antitumor and Antimicrobial Agents : It has been used to create pyrazolo-N-glycoside derivatives and pyrazolopyranopyrimidine C-glycoside derivatives, which were subjected to in vitro antitumor evaluation, showing activity against various human cancer cell lines and high activity towards Gram-negative and Gram-positive bacteria (Hafez & El-Gazzar, 2015).

Biochemical Analysis

Biochemical Properties

6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile plays a crucial role in biochemical reactions, particularly in the modulation of calcium channels. It has been shown to interact with L-type calcium channels, leading to their blockade . This interaction is significant because it can induce vasorelaxation, making the compound a potential candidate for antihypertensive therapies. The compound’s ability to bind to specific sites on the calcium channels with high affinity suggests that it may also influence other calcium-dependent processes in cells .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to induce vasorelaxation in isolated aorta rat rings pre-contracted with serotonin or noradrenaline . This effect is not endothelium-dependent, indicating that the compound acts directly on the smooth muscle cells. Additionally, the compound has been shown to lower systolic and diastolic blood pressure in spontaneously hypertensive rats without affecting heart rate . These findings suggest that the compound may influence cell signaling pathways related to vascular tone and blood pressure regulation.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of L-type calcium channels . Docking studies have revealed that the compound interacts with two possible sites on the calcium channel, exhibiting better affinity than nifedipine, a known calcium channel blocker . This interaction leads to a decrease in calcium influx into the cells, resulting in reduced muscle contraction and vasodilation. The compound’s ability to block calcium channels in a concentration-dependent manner further supports its potential as a therapeutic agent for conditions involving abnormal calcium signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound has demonstrated stability under experimental conditions, maintaining its activity over extended periods . Long-term studies in vitro have shown that the compound can sustain its vasorelaxant effects without significant degradation . In vivo studies have also indicated that the compound remains effective in reducing blood pressure over prolonged treatment durations .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At lower doses, the compound effectively reduces blood pressure without adverse effects . At higher doses, there may be a risk of toxicity, as indicated by some studies . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential side effects. The compound’s dosage-dependent effects highlight the importance of careful dose management in potential clinical applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and stability . The compound’s metabolism may involve phase I and phase II reactions, including oxidation, reduction, and conjugation processes . These metabolic pathways are essential for the compound’s bioavailability and therapeutic efficacy. Understanding these pathways can aid in optimizing the compound’s pharmacokinetic properties for clinical use .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is likely transported via specific transporters and binding proteins that facilitate its cellular uptake and distribution . Once inside the cells, the compound may localize to specific compartments, influencing its activity and function . The distribution patterns of the compound can affect its therapeutic potential and side effect profile .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its function. The compound may be directed to specific organelles or compartments within the cell, such as the endoplasmic reticulum or mitochondria . This localization can be mediated by targeting signals or post-translational modifications that guide the compound to its site of action . Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

6-amino-3-methyl-4-(4-nitrophenyl)-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O3/c1-12-17-18(13-7-9-15(10-8-13)25(26)27)16(11-21)19(22)28-20(17)24(23-12)14-5-3-2-4-6-14/h2-10,18H,22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNRRYBMONLNDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30316060
Record name MLS000757075
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30316060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76973-34-7
Record name MLS000757075
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298892
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS000757075
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30316060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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